Collagen proline hydroxylase inhibitor

描述

属性

IUPAC Name |

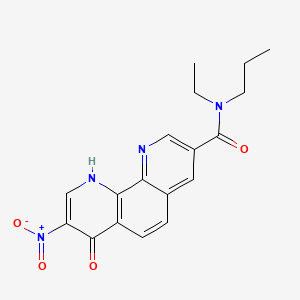

N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARBCHSPWMKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432988 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223666-07-7 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Collagen Prolyl Hydroxylase Inhibitors: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of collagen prolyl hydroxylase (C-P4H) inhibitors, intended for researchers, scientists, and professionals in drug development. The guide details the central role of C-P4Hs in collagen biosynthesis, the strategies for their inhibition, and the experimental methodologies used to evaluate the efficacy of these inhibitors.

Introduction: The Critical Role of Collagen Prolyl Hydroxylases in Extracellular Matrix Formation

Collagen is the most abundant protein in mammals, providing structural integrity to the extracellular matrix of connective tissues.[1] The stability of the collagen triple helix is critically dependent on the post-translational hydroxylation of proline residues to form 4-hydroxyproline (B1632879) (Hyp).[2] This hydroxylation is catalyzed by a family of enzymes known as collagen prolyl 4-hydroxylases (C-P4Hs), which are located in the lumen of the endoplasmic reticulum.[3] C-P4Hs are Fe(II)- and 2-oxoglutarate (2-OG, also known as α-ketoglutarate)-dependent dioxygenases.[2] The formation of 4-hydroxyproline is essential for the conformational stability of the mature collagen triple helix at physiological temperatures.[3] Consequently, the inhibition of C-P4Hs presents a promising therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers.[2]

The Catalytic Mechanism of Collagen Prolyl Hydroxylase

The enzymatic reaction catalyzed by C-P4H involves the incorporation of one oxygen atom from molecular oxygen into the proline substrate, while the other is incorporated into the co-substrate 2-oxoglutarate, leading to its decarboxylation to succinate (B1194679) and carbon dioxide.[1] This reaction requires Fe(II) as a cofactor, which is maintained in its reduced state by ascorbate (B8700270) (Vitamin C).[4]

The proposed catalytic cycle begins with the binding of 2-oxoglutarate and a proline-containing polypeptide chain to the enzyme's active site, which contains a ferrous iron atom. Molecular oxygen then binds to the iron, initiating the oxidative decarboxylation of 2-oxoglutarate. This process generates a highly reactive ferryl intermediate, which then hydroxylates the proline residue.[1]

Mechanisms of Inhibition

The inhibition of C-P4H can be achieved through several mechanisms that target different aspects of its catalytic cycle. The primary strategies involve competitive inhibition with respect to the co-substrate 2-oxoglutarate and chelation of the essential iron cofactor.

Competitive Inhibition with 2-Oxoglutarate

Many C-P4H inhibitors are structural analogs of 2-oxoglutarate and act as competitive inhibitors by binding to the 2-oxoglutarate binding site on the enzyme.[5] These inhibitors typically possess a dicarboxylic acid motif that mimics the structure of 2-oxoglutarate, allowing them to occupy the active site and prevent the binding of the natural co-substrate. Examples of such inhibitors include pyridine-2,4-dicarboxylate and pyridine-2,5-dicarboxylate.[5]

Iron Chelation

As C-P4H is a non-heme iron-containing enzyme, compounds that chelate the ferrous iron in the active site can effectively inhibit its activity.[2] Bipyridine and its derivatives are examples of potent iron chelators that have been shown to inhibit C-P4H.[3] However, a significant drawback of this approach is the lack of selectivity, as these compounds can chelate iron throughout the body, leading to off-target effects.[3]

Dual-Mechanism Inhibitors

Some of the most potent inhibitors of C-P4H employ a dual mechanism of action, combining a 2-oxoglutarate-mimicking scaffold with an iron-chelating moiety. This combination allows for high-affinity binding to the active site and effective inhibition of the enzyme.

Prominent Collagen Prolyl Hydroxylase Inhibitors

A variety of compounds have been identified and developed as inhibitors of C-P4H. These range from small molecule synthetic compounds to natural products.

-

Ethyl 3,4-dihydroxybenzoate (EDHB): A commonly used C-P4H inhibitor in cellular and animal studies, though it suffers from low potency and poor selectivity.[3]

-

Pyridine Dicarboxylic Acids: A class of potent, competitive inhibitors with respect to 2-oxoglutarate.[5]

-

Fibrostatins: Natural products isolated from Streptomyces catenulae that exhibit potent C-P4H inhibitory activity.[6] Fibrostatin C, for example, has been shown to be a mixed-type inhibitor with respect to the procollagen (B1174764) substrate.[7]

-

Roxadustat and Vadadustat: These are primarily known as inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) used to treat anemia.[8][9] However, due to structural similarities between the catalytic sites of HIF-PHDs and C-P4Hs, these compounds can exhibit off-target inhibition of C-P4H.[8][10]

Quantitative Data on Inhibitor Potency

The potency of C-P4H inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported potencies for several key inhibitors.

| Inhibitor | Target Enzyme | IC50/ID50 | Ki | Notes | Reference |

| Pyridine-2,4-dicarboxylate | Prolyl 4-hydroxylase | - | 2 µM | Competitive inhibitor with respect to 2-oxoglutarate. | [5] |

| Pyridine-2,5-dicarboxylate | Prolyl 4-hydroxylase | - | 0.8 µM | Competitive inhibitor with respect to 2-oxoglutarate. | [5] |

| Fibrostatin A | Chick embryo prolyl hydroxylase | 23 µM | - | [6] | |

| Fibrostatin B | Chick embryo prolyl hydroxylase | 39 µM | - | [6] | |

| Fibrostatin C | Chick embryo prolyl hydroxylase | 29 µM | 21 µM | Mixed-type inhibition with respect to (Pro-Pro-Gly)5. | [6][7] |

| Fibrostatin D | Chick embryo prolyl hydroxylase | 180 µM | - | [6] | |

| Fibrostatin E | Chick embryo prolyl hydroxylase | 10 µM | - | [6] | |

| Fibrostatin F | Chick embryo prolyl hydroxylase | 14 µM | - | [6] | |

| Roxadustat (FG-4592) | HIF-PHD2 | 591.4 nM | - | Primarily a HIF-PHD inhibitor, but shows off-target effects on C-P4H. | [11] |

| Vadadustat (AKB-6548) | HIF-PHD1 | 15.36 nM | - | Primarily a HIF-PHD inhibitor, but shows off-target effects on C-P4H. | [12] |

| Vadadustat (AKB-6548) | HIF-PHD2 | 11.83 nM | - | Primarily a HIF-PHD inhibitor, but shows off-target effects on C-P4H. | [12] |

| Vadadustat (AKB-6548) | HIF-PHD3 | 7.63 nM | - | Primarily a HIF-PHD inhibitor, but shows off-target effects on C-P4H. | [12] |

Signaling Pathways and Experimental Workflows

Collagen Biosynthesis and the Point of Inhibition

The synthesis of mature collagen is a multi-step process that begins in the endoplasmic reticulum. C-P4H inhibitors act at a critical early stage of this pathway.

The HIF-1α Prolyl Hydroxylation Pathway: A Key Off-Target Consideration

Inhibitors lacking selectivity for C-P4H may also inhibit HIF prolyl hydroxylases (HIF-PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This can have significant physiological effects, including the stimulation of erythropoiesis.

Experimental Workflow for Evaluating C-P4H Inhibitors

A systematic approach is required to characterize the efficacy and selectivity of novel C-P4H inhibitors.

Detailed Experimental Protocols

C-P4H Enzyme Inhibition Assay (Succinate Detection Method)

This assay quantifies the activity of C-P4H by measuring the production of succinate, a co-product of the hydroxylation reaction.

Materials:

-

Recombinant human C-P4H1

-

(Pro-Pro-Gly)n peptide substrate

-

2-Oxoglutarate

-

FeSO4

-

Ascorbate

-

Assay buffer (e.g., Tris-HCl, pH 7.8)

-

Test inhibitor compounds

-

Succinate detection reagent (e.g., Succinate-Glo™ Hydroxylase Assay Kit)

-

96-well microplate

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, (Pro-Pro-Gly)n, FeSO4, and ascorbate in a 96-well plate.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding 2-oxoglutarate and recombinant C-P4H1.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow for signal development.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Collagen Secretion Assay (Sirius Red Staining)

This method quantifies the amount of soluble collagen secreted into the cell culture medium.

Materials:

-

Fibroblast cell line (e.g., human dermal fibroblasts)

-

Cell culture medium and supplements

-

Test inhibitor compounds

-

Ascorbate (to stimulate collagen synthesis)

-

Sirius Red dye solution in picric acid

-

Acidic wash solution (e.g., 0.1 M HCl)

-

Alkaline elution buffer (e.g., 0.1 M NaOH)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Seed fibroblasts in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing ascorbate and the test inhibitor at various concentrations.

-

Culture the cells for 24-48 hours to allow for collagen production and secretion.

-

Collect the cell culture supernatant.

-

Precipitate the soluble collagen from the supernatant by adding the Sirius Red dye solution.

-

Incubate to allow the collagen-dye complex to form.

-

Centrifuge the plate to pellet the precipitate.

-

Carefully remove the supernatant and wash the pellet with the acidic wash solution to remove unbound dye.

-

Dissolve the pellet in the alkaline elution buffer.

-

Measure the absorbance of the eluted dye at a wavelength of approximately 540 nm using a spectrophotometer.

-

A standard curve using known concentrations of collagen should be prepared to quantify the amount of secreted collagen.

Western Blot Analysis of Type I Collagen

This protocol is for the detection of type I collagen in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against type I collagen

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by heating in Laemmli buffer. For collagen analysis, boiling should be avoided as it can affect antibody binding.[13]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-collagen I antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Determination of Tissue Hydroxyproline Content

This assay quantifies the total collagen content in a tissue sample by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

-

Tissue samples

-

Homogenizer

-

Concentrated HCl (6 M)

-

Chloramine-T solution

-

DMAB reagent (p-dimethylaminobenzaldehyde)

-

Hydroxyproline standard

-

Heating block or oven

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Obtain a wet weight of the tissue sample.

-

Homogenize the tissue in water.

-

Hydrolyze the homogenate in 6 M HCl at a high temperature (e.g., 110-120°C) for 18-24 hours to break down the proteins into individual amino acids.

-

Neutralize the hydrolysate.

-

Transfer a known volume of the hydrolysate to a 96-well plate.

-

Add Chloramine-T solution to each well and incubate at room temperature to oxidize the hydroxyproline.

-

Add DMAB reagent and incubate at a higher temperature (e.g., 60°C) to allow for color development.

-

Measure the absorbance at approximately 560 nm.

-

Generate a standard curve using known concentrations of hydroxyproline to calculate the amount of hydroxyproline in the tissue samples.

-

The hydroxyproline content is typically expressed as µg of hydroxyproline per mg of wet tissue weight.

Conclusion

The inhibition of collagen prolyl hydroxylase represents a targeted approach to mitigating diseases characterized by excessive collagen deposition. A thorough understanding of the enzyme's mechanism of action and the various strategies for its inhibition is crucial for the development of effective and selective therapeutics. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of C-P4H inhibitors, from initial in vitro screening to in vivo validation in relevant disease models. Future research in this area will likely focus on the development of highly selective inhibitors that minimize off-target effects, particularly on HIF prolyl hydroxylases, to maximize therapeutic benefit and ensure patient safety.

References

- 1. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 6. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannose Binding Lectin Is Hydroxylated by Collagen Prolyl-4-hydroxylase and Inhibited by Some PHD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]

- 11. rndsystems.com [rndsystems.com]

- 12. ir.akebia.com [ir.akebia.com]

- 13. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Fibrosis: A Technical Guide to Collagen Prolyl 4-Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and functional decline. At the heart of this process lies the overproduction of collagen, the primary structural protein in the ECM. The stability and proper folding of collagen triple helices are critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by the enzyme Collagen Prolyl 4-Hydroxylase (C-P4H). This guide provides an in-depth examination of C-P4H's structure, enzymatic function, and its central role in the pathogenesis of fibrosis. We will explore the key signaling pathways that regulate its expression, present quantitative data on its activity and inhibition, detail essential experimental protocols for its study, and discuss its standing as a pivotal therapeutic target for the development of novel anti-fibrotic therapies.

Introduction to Collagen Prolyl 4-Hydroxylase (C-P4H)

Collagen biosynthesis is a complex, multi-step process. A critical maturation step is the hydroxylation of proline residues within procollagen (B1174764) chains in the lumen of the endoplasmic reticulum (ER). This reaction, catalyzed by C-P4H, converts proline to 4-hydroxyproline (B1632879) (Hyp). The presence of Hyp is indispensable for the thermal stability of the collagen triple helix at physiological temperatures.[1] Without adequate hydroxylation, procollagen chains fail to form stable helices, are retained in the ER, and are subsequently degraded. In fibrotic diseases, the upregulation and hyperactivity of C-P4H are directly linked to the excessive deposition of stable collagen that drives tissue scarring.[1]

Molecular Structure and Isoforms

Vertebrate C-P4H is a tetrameric enzyme composed of two catalytic α-subunits and two protein disulfide isomerase (PDI) β-subunits (α₂β₂). The PDI/β-subunit is a multifunctional protein that acts as a chaperone, retaining the α-subunits in the ER and maintaining their solubility and activity.[1] The catalytic activity resides entirely within the α-subunits. Three isoforms of the α-subunit have been identified in humans, encoded by the genes P4HA1, P4HA2, and P4HA3, which form three distinct C-P4H isoenzymes (Type I, II, and III). P4HA1 is the most common isoform and is considered to contribute the majority of C-P4H activity in most tissues.[2][3]

Table 1: Human C-P4H Isoforms and Subunit Composition

| Isoenzyme | Catalytic α-Subunit | Gene | β-Subunit (PDI) | Gene | Typical Structure |

| C-P4H-I | α(I) | P4HA1 | β | P4HB | [α(I)]₂β₂ |

| C-P4H-II | α(II) | P4HA2 | β | P4HB | [α(II)]₂β₂ |

| C-P4H-III | α(III) | P4HA3 | β | P4HB | [α(III)]₂β₂ |

The C-P4H Enzymatic Reaction

C-P4H belongs to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. The hydroxylation of a proline residue in an -X-Pro-Gly- sequence is a complex oxidative reaction.

Reaction: Procollagen(-Pro-) + 2-Oxoglutarate + O₂ --- (Fe²⁺, Ascorbate) ---> Procollagen(-Hyp-) + Succinate (B1194679) + CO₂

The reaction requires molecular oxygen (O₂), Fe²⁺ as a cofactor at the catalytic center, and 2-oxoglutarate (α-ketoglutarate) as a co-substrate, which is decarboxylated to succinate and CO₂.[1][4] Ascorbate (Vitamin C) is a crucial cofactor required to reduce the iron atom back to its ferrous (Fe²⁺) state if it becomes oxidized to the ferric (Fe³⁺) state during uncoupled reaction cycles, thereby reactivating the enzyme.[4][5]

Role of C-P4H in the Pathogenesis of Fibrosis

The progression of fibrosis is inextricably linked to the activity of C-P4H. In fibrotic conditions affecting organs such as the liver, lungs, and kidneys, there is a marked increase in the expression and activity of C-P4H, primarily driven by pro-fibrotic cytokines and hypoxia. This enzymatic upregulation leads to enhanced hydroxylation of the massively synthesized procollagen chains, enabling the formation of a stable, cross-linked collagenous scar that progressively replaces functional tissue.

Upregulation in Fibrotic Diseases

Elevated C-P4H activity is a consistent finding across various fibrotic diseases. This increase provides the necessary enzymatic capacity to process the high load of procollagen produced by activated myofibroblasts, the primary collagen-secreting cells in fibrosis.

Table 2: Quantitative Upregulation of C-P4H in Fibrotic Diseases

| Disease | Tissue/Cell Type | Subunit(s) | Fold Change / Activity Increase | Method | Reference |

| Liver Cirrhosis (Alcoholic) | Human Liver Biopsy | Total P4H Activity | ~2.4-fold increase in early cirrhosis vs. normal | Enzyme Activity Assay | [6][7] |

| Idiopathic Pulmonary Fibrosis (IPF) | Human IPF Fibroblasts (TGF-β1 treated) | P4HA1 mRNA | ~2-fold increase | qPCR | [8] |

| Idiopathic Pulmonary Fibrosis (IPF) | Human IPF Fibroblasts (TGF-β1 treated) | P4HA2 mRNA | ~4-fold increase | qPCR | [8] |

Regulation of C-P4H in Fibrotic Conditions

The expression of C-P4H α-subunits is tightly regulated by key pro-fibrotic signaling pathways, most notably Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α).

TGF-β Signaling

TGF-β is the master cytokine driving fibrosis. Upon binding to its receptor, it activates the canonical SMAD signaling pathway. The phosphorylated SMAD2/3 complex translocates to the nucleus, where it partners with SMAD4. This complex then binds to SMAD-binding elements (SBEs) in the promoter regions of target genes, including P4HA2, to drive their transcription.[9] This directly links the primary pro-fibrotic stimulus to the enzymatic machinery required for collagen maturation.

Hypoxia and HIF-1α Signaling

Hypoxia is a common feature of fibrotic tissues due to vascular damage and high metabolic activity. In response to low oxygen, the transcription factor HIF-1α is stabilized. HIF-1α translocates to the nucleus, binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, and induces their expression. P4HA1 is a known HIF-1α target gene.[10] This creates a feed-forward loop: hypoxia in fibrotic tissue stabilizes HIF-1α, which upregulates P4HA1, leading to more collagen deposition and potentially worsening tissue hypoxia. Furthermore, the C-P4H reaction itself consumes O₂ and its co-substrate 2-oxoglutarate. Increased P4HA1 activity can deplete the cellular pool of 2-oxoglutarate, which is also required by the PHD enzymes that mark HIF-1α for degradation. This competition for 2-oxoglutarate further stabilizes HIF-1α, creating a vicious cycle that promotes fibrosis.[2][3][11]

C-P4H as a Therapeutic Target

Given its obligatory role in producing stable collagen, C-P4H is a highly attractive therapeutic target for anti-fibrotic drug development. Inhibition of C-P4H is expected to reduce the deposition of mature collagen, thereby halting or slowing the progression of fibrosis, regardless of the upstream stimulus or affected organ.

Pharmacological Inhibitors

Research has focused on developing small molecule inhibitors that target the C-P4H catalytic site. Most are competitive inhibitors with respect to the 2-oxoglutarate co-substrate. While many compounds have been developed, achieving high potency and selectivity for C-P4H over other 2-oxoglutarate-dependent dioxygenases (like the HIF-prolyl hydroxylases) remains a key challenge.

Table 3: Selected Pharmacological Inhibitors of C-P4H

| Inhibitor | Type | Target | IC₅₀ | Notes | Reference |

| Pyridine-2,5-dicarboxylic acid | 2-Oxoglutarate mimetic | C-P4H | Not specified, used experimentally | A commonly used experimental inhibitor. | [12] |

| Pyridine-2,4-dicarboxylic acid | 2-Oxoglutarate mimetic | C-P4H | Not specified, used experimentally | A commonly used experimental inhibitor. | [12] |

| Bipyridine-4,5'-dicarboxylic acid | 2-Oxoglutarate mimetic | Human C-P4H1 | High potency (low µM or nM range) | Potent inhibitor but has high affinity for free iron. | [12] |

| PythiDC | Biheteroaryl dicarboxylate | Human C-P4H1 | (4.0 ± 0.2) µM | Designed to have lower iron affinity than bipyridine inhibitors. | [12] |

Enzyme Kinetics

Understanding the kinetic parameters of C-P4H isoenzymes is crucial for designing effective inhibitors. Studies have shown that the isoenzymes have distinct substrate preferences, particularly regarding the amino acid in the "X" position of the -X-Pro-Gly- triplet.

Table 4: Kinetic Parameters of Human C-P4H Isoenzymes with Synthetic Peptides

| Isoenzyme | Peptide Substrate | Kₘ (µM) | Vₘₐₓ (relative %) |

| C-P4H-I | (Pro-Pro-Gly)₅ | 100 | 100 |

| (Lys-Pro-Gly)₅ | 120 | 100 | |

| (Glu-Pro-Gly)₅ | 1600 | 10 | |

| C-P4H-II | (Pro-Pro-Gly)₅ | 100 | 100 |

| (Lys-Pro-Gly)₅ | 200 | 40 | |

| (Glu-Pro-Gly)₅ | 500 | 200 | |

| Data adapted from Salo et al., demonstrating substrate specificity. Vₘₐₓ is shown relative to the activity with (Pro-Pro-Gly)₅.[13] |

Key Experimental Methodologies

The study of C-P4H in fibrosis relies on a set of core experimental techniques to measure its expression, activity, and the effects of its inhibition in vitro and in vivo.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and validating a novel C-P4H inhibitor involves a multi-step process from initial high-throughput screening to in vivo efficacy testing.

Protocol: Measurement of C-P4H Activity via Hydroxyproline Assay

This protocol describes the measurement of C-P4H activity by quantifying the hydroxyproline produced in a reaction, which is a stable and direct product. The method involves acid hydrolysis of the reaction product followed by a colorimetric assay.

I. Enzymatic Reaction

-

Prepare a reaction mix in a microcentrifuge tube containing:

-

HEPES buffer (10 mM, pH 7.4)

-

Synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀ at 500 µM)

-

FeSO₄ (50 µM, prepared fresh)

-

Ascorbate (2 mM)

-

Catalase (0.1 mg/mL)

-

Recombinant human C-P4H enzyme (e.g., 200 nM)

-

-

Initiate the reaction by adding 2-oxoglutarate (100 µM).

-

Incubate at room temperature or 37°C for 1 hour.[14]

-

Stop the reaction by adding an equal volume of concentrated HCl (~12 M).

II. Acid Hydrolysis

-

Securely cap the pressure-tight vial containing the stopped reaction.

-

Heat the vial at 120°C for 3 to 24 hours to hydrolyze the peptide into its constituent amino acids.[15]

-

After hydrolysis, cool the samples and centrifuge to pellet any debris.

-

Transfer a known volume of the supernatant to a new 96-well plate.

-

Evaporate the samples to dryness, for example, in a 60°C oven or using a vacuum concentrator.[15]

III. Colorimetric Detection

-

Prepare hydroxyproline standards (e.g., 0-1.0 µ g/well ).[15]

-

Add 100 µL of Chloramine-T reagent to each sample and standard well. Incubate at room temperature for 5 minutes. This oxidizes the hydroxyproline.[14][15]

-

Add 100 µL of DMAB reagent (4-(Dimethylamino)benzaldehyde) to each well.[14][15]

-

Incubate the plate at 60°C for 90 minutes to allow for color development.[14][15]

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the amount of hydroxyproline in the samples by comparing their absorbance to the standard curve.

Protocol: Western Blot for P4HA1 Expression

This protocol outlines the general steps for detecting the P4HA1 protein subunit in cell or tissue lysates.

I. Sample Preparation & Protein Extraction

-

Harvest cells or grind frozen tissue samples.

-

Lyse cells/tissue on ice using RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein extract).

-

Determine the protein concentration using a BCA or Bradford assay.

II. SDS-PAGE and Protein Transfer

-

Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

III. Immunoblotting and Detection

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for P4HA1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a CCD camera-based imager. The expected molecular weight for P4HA1 is ~61 kDa.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is the most widely used animal model to study pulmonary fibrosis and test the efficacy of anti-fibrotic compounds.

-

Animal Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[16]

-

Administration: Anesthetize the mouse. Administer a single dose of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 - 3.0 mg/kg) directly to the lungs. This is typically done via orotracheal or intratracheal instillation to ensure direct delivery and minimize systemic toxicity.[16][17]

-

Disease Progression: An initial inflammatory phase (days 1-7) is followed by a fibrotic phase, with maximal fibrosis typically observed between days 14 and 28.

-

Therapeutic Intervention: Test compounds can be administered prophylactically (starting at day 0) or therapeutically (e.g., starting at day 7 or 14) to assess their ability to prevent or reverse fibrosis.

-

Assessment of Fibrosis (at endpoint, e.g., day 21 or 28):

-

Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's Trichrome or Picrosirius Red to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.[16]

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue and perform a hydroxyproline assay (as described above) to quantify total collagen content. This provides a quantitative measure of the overall fibrotic burden.

-

Conclusion and Future Directions

Collagen prolyl 4-hydroxylase stands as a central and validated target in the fight against fibrosis. Its fundamental role in the final step of collagen maturation makes it a critical control point in the fibrotic cascade. While the concept of C-P4H inhibition is well-established, the development of clinically successful inhibitors has been challenging, primarily due to the need for high selectivity and favorable pharmacokinetic profiles. Future research will likely focus on developing isoform-specific inhibitors to minimize off-target effects and leveraging novel drug delivery systems to target activated fibroblasts within the fibrotic niche. A deeper understanding of the distinct roles of P4HA1, P4HA2, and P4HA3 in different tissues and disease states will be paramount in designing the next generation of highly effective and safe anti-fibrotic therapies.

References

- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms [mdpi.com]

- 5. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic prolyl hydroxylase and collagen synthesis in patients with alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic prolyl hydroxylase and collagen synthesis in patients with alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative proteomic profiling of extracellular matrix and site-specific collagen post-translational modifications in an in vitro model of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]

- 12. Quantitative proteomic characterization of lung tissue in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative proteomics of bronchoalveolar lavage fluid in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Collagen Prolyl Hydroxylase Inhibitors in Oncology: A Technical Guide for Researchers

An In-depth Exploration of Mechanisms, Experimental Evaluation, and Therapeutic Potential

The tumor microenvironment, a complex and dynamic ecosystem, plays a pivotal role in cancer progression, metastasis, and response to therapy. A key component of this environment is the extracellular matrix (ECM), with collagen being its most abundant structural protein. The synthesis and deposition of collagen are tightly regulated processes, and their dysregulation is a hallmark of many cancers. Central to collagen maturation is the enzymatic activity of collagen prolyl hydroxylases (CPHs), which are essential for the stability of the collagen triple helix.[1][2][3][4] Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy to disrupt the tumor-supportive microenvironment and impede cancer progression. This technical guide provides a comprehensive overview of CPH inhibitors for researchers, scientists, and drug development professionals, detailing their mechanism of action, experimental evaluation, and therapeutic potential in cancer research.

The Central Role of Collagen Prolyl Hydroxylases in Cancer

Collagen prolyl hydroxylases (CPHs), also known as prolyl 4-hydroxylases (P4Hs), are a family of α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues within procollagen (B1174764) chains. This post-translational modification is a critical step for the formation of a stable, triple-helical collagen molecule, which can then be secreted into the extracellular space to form collagen fibrils.[2][3]

Vertebrate CPH is a tetramer composed of two catalytic α-subunits (P4HA) and two protein disulfide isomerase (PDI) β-subunits (P4HB). Three isoforms of the α-subunit, encoded by the P4HA1, P4HA2, and P4HA3 genes, have been identified.[4] Overexpression of P4HA1 and P4HA2 has been observed in a wide range of solid tumors, including breast, colon, lung, pancreatic, and prostate cancers, and is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1][5][6][7]

The pro-tumorigenic functions of CPHs extend beyond their canonical role in collagen synthesis. They are intricately linked to the hypoxia signaling pathway, a central driver of tumor progression.

Mechanism of Action: Disrupting the Tumor-Stroma Interplay

CPH inhibitors exert their anti-cancer effects through a multi-pronged mechanism, primarily by disrupting the synthesis of mature collagen and interfering with key signaling pathways that promote tumor growth and survival.

Inhibition of Collagen Deposition and ECM Remodeling

By blocking the hydroxylation of proline residues, CPH inhibitors prevent the proper folding and secretion of procollagen. This leads to a significant reduction in the deposition of mature collagen in the tumor microenvironment. A less dense and disorganized ECM can:

-

Reduce tumor stiffness: A hallmark of solid tumors, increased ECM stiffness promotes cancer cell proliferation and invasion.

-

Impair cancer cell migration and invasion: A remodeled and aligned collagen network provides "highways" for cancer cells to migrate and invade surrounding tissues.

-

Increase vascular normalization: A dense collagen matrix can compress blood vessels, leading to hypoxia and reduced drug delivery. By reducing collagen deposition, CPH inhibitors may help to normalize the tumor vasculature, improving the efficacy of other anti-cancer agents.

Crosstalk with the Hypoxia-Inducible Factor (HIF) Pathway

A critical aspect of the mechanism of action of CPH inhibitors is their interplay with the hypoxia-inducible factor (HIF) signaling pathway. HIF-1α, a key transcription factor that is stabilized under hypoxic conditions, drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.

The activity of prolyl hydroxylase domain enzymes (PHDs), which mark HIF-1α for degradation, is also dependent on α-ketoglutarate and oxygen. Some CPH inhibitors, particularly those that are analogs of α-ketoglutarate, can also inhibit PHDs, leading to the stabilization of HIF-1α.[1] This seemingly paradoxical effect can, in some contexts, contribute to anti-tumor activity through the induction of apoptosis and autophagy.[1]

Conversely, CPHs themselves can influence HIF-1α stability. The CPH-catalyzed reaction consumes α-ketoglutarate and produces succinate (B1194679). A decrease in the α-ketoglutarate/succinate ratio can inhibit PHD activity, leading to HIF-1α stabilization. Therefore, inhibiting CPH can modulate the metabolic landscape of the tumor cell in a way that impacts HIF signaling.

The intricate relationship between CPH and HIF signaling is a key area of ongoing research, and its context-dependent nature is crucial for understanding the therapeutic effects of CPH inhibitors.

Key Classes of Collagen Prolyl Hydroxylase Inhibitors

Several classes of small molecule inhibitors targeting CPHs have been developed and investigated for their anti-cancer properties.

| Inhibitor Class | Examples | Mechanism of Action |

| α-Ketoglutarate Analogs | Pyridine-2,4-dicarboxylate (2,4-PDCA), Pyridine-2,5-dicarboxylate (2,5-PDCA), N-Oxalylglycine (NOG) | Competitive inhibitors of the α-ketoglutarate binding site. |

| Catechol Derivatives | 3,4-Dihydroxybenzoate (3,4-DHB), Ethyl 3,4-dihydroxybenzoate (EDHB) | Act as substrate analogs and can also chelate the enzyme-bound iron. |

| Bipyridine Carboxylates | Diethyl pythiDC | Potent inhibitors with improved selectivity and reduced iron-chelating activity compared to some other classes.[8][9][10][11][12] |

| FDA-Approved Drugs with Off-Target CPH Inhibition | Silodosin (B1681671), Ticlopidine | Identified through high-throughput screening as having CPH inhibitory activity. |

| HIF Pathway Inhibitors with CPH-Inhibitory Effects | KCN1 | Primarily targets the HIF-1 pathway but can also impact collagen deposition. |

Data Presentation: In Vitro and In Vivo Efficacy of CPH Inhibitors

The following tables summarize the available quantitative data on the efficacy of various CPH inhibitors in cancer research.

In Vitro Efficacy: IC50 Values

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | KYSE 170 | Esophageal Squamous Cell Carcinoma | ~153 | [8] |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | EC109 | Esophageal Squamous Cell Carcinoma | ~153 | [8] |

| Diethyl pythiDC | DU145 | Prostate Cancer | 25-100 (effective concentration) | [12] |

| Diethyl pythiDC | PC3 | Prostate Cancer | 25-100 (effective concentration) | [12] |

| Diethyl pythiDC | S2VP10, MIA PaCa2, BxPC-3, PANC-1 | Pancreatic Ductal Adenocarcinoma | Effective in reducing proliferation | [11] |

| Silodosin | PC-3 | Prostate Cancer | 44.16 | [13] |

| Ticlopidine | - | - | - | Data not available |

Note: IC50 values can vary depending on the assay conditions and cell line used.

In Vivo Efficacy: Tumor Growth Inhibition

| Inhibitor | Cancer Model | Administration Route & Dose | Tumor Growth Inhibition | Reference |

| Diethyl pythiDC | Colorectal Cancer Patient-Derived Xenograft (PDX) | - | Resulted in tumor regression | [8][9][10] |

| Diethyl pythiDC | Pancreatic Ductal Adenocarcinoma Xenograft | - | Reduced tumor growth and metastasis | [11] |

| Diethyl pythiDC | Prostate Cancer (PC3 and DU145) Xenografts | 150 mg/kg b.wt., twice per week | Statistically significant reduction in tumor weight | [12] |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Breast Cancer Mouse Model | - | Decreased tumor fibrosis and metastasis | [14] |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex | Ehrlich Ascites Carcinoma (EAC) | 0.5 mg/kg | 40.70% | [15] |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich Ascites Carcinoma (EAC) | 1.0 mg/kg | 58.98% | [15] |

Experimental Protocols for Evaluating CPH Inhibitors

A robust evaluation of CPH inhibitors requires a combination of enzymatic, in vitro, and in vivo assays. The following are detailed methodologies for key experiments.

CPH Enzymatic Activity Assays

5.1.1. Succinate-Glo™ Hydroxylase Assay

This bioluminescent assay quantifies the amount of succinate produced during the CPH-catalyzed reaction.

-

Principle: Succinate produced by CPH is converted to ATP in a reaction catalyzed by succinate dehydrogenase. The ATP is then used by a luciferase to generate a light signal that is proportional to the amount of succinate.

-

Protocol:

-

Perform the CPH enzymatic reaction in a 96-well plate with the inhibitor of interest.

-

Add the Succinate Detection Reagent I and incubate for 60 minutes at room temperature. This reagent contains the enzymes necessary to convert succinate to ATP.

-

Add the Succinate Detection Reagent II, which contains luciferase and luciferin, and incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

A decrease in luminescence in the presence of the inhibitor indicates inhibition of CPH activity.

-

5.1.2. Hydroxyproline (B1673980) Colorimetric Assay

This assay measures the amount of hydroxyproline, the product of the CPH reaction, in a sample.

-

Principle: Hydroxyproline is oxidized by Chloramine T, and the resulting product reacts with Ehrlich's reagent (DMAB) to form a chromophore that can be measured spectrophotometrically.

-

Protocol:

-

Hydrolyze the protein sample (e.g., from cell culture supernatant or tissue) using concentrated HCl at 120°C for 3 hours.

-

Neutralize the hydrolysate and remove interfering substances using activated charcoal.

-

Add Chloramine T/Oxidation Buffer Mixture to the sample and incubate for 5 minutes at room temperature.

-

Add Diluted DMAB Reagent and incubate for 90 minutes at 60°C.

-

Measure the absorbance at 560 nm.

-

Quantify the hydroxyproline concentration using a standard curve.

-

In Vitro Cellular Assays

5.2.1. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of CPH inhibitors on cancer cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CPH inhibitor for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

5.2.2. Cell Migration (Wound Healing/Scratch) Assay

This assay evaluates the effect of CPH inhibitors on the migratory capacity of cancer cells.

-

Principle: A "wound" or "scratch" is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time.

-

Protocol:

-

Grow cancer cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing the CPH inhibitor at the desired concentration.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

-

5.2.3. Cell Invasion (Boyden Chamber) Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis.

-

Principle: Cancer cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.

-

Protocol:

-

Coat the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells in the upper chamber in serum-free medium containing the CPH inhibitor.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Signaling Pathways, Experimental Workflows, and Logical Relationships: Visualized with Graphviz

To provide a clearer understanding of the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of CPH inhibitor action on collagen deposition.

Caption: Interplay between CPH activity and HIF-1α signaling.

Caption: A typical workflow for the preclinical evaluation of CPH inhibitors.

Pan-Cancer Expression of P4HA1 and P4HA2

Analysis of The Cancer Genome Atlas (TCGA) data reveals that P4HA1 and P4HA2 are frequently overexpressed across a wide range of cancer types compared to normal tissues. This overexpression is often associated with poorer patient survival, highlighting their potential as prognostic biomarkers and therapeutic targets.

P4HA1 is significantly upregulated in bladder cancer, breast cancer, cholangiocarcinoma, colon adenocarcinoma, esophageal carcinoma, glioblastoma multiforme, head and neck squamous cell carcinoma, clear cell renal cell carcinoma, lung adenocarcinoma, lung squamous cell carcinoma, prostate adenocarcinoma, rectal adenocarcinoma, stomach adenocarcinoma, thyroid carcinoma, and uterine corpus endometrial carcinoma.[5][6][9][10] High expression of P4HA1 is linked to poor overall survival in several of these cancers, including bladder cancer, cervical cancer, and lung adenocarcinoma.[6][9][10]

Similarly, P4HA2 expression is elevated in various malignancies, including colorectal cancer and glioma, and its high expression is also correlated with a poor prognosis for patients.[16][17]

Off-Target Effects and Clinical Landscape

While CPH inhibitors hold significant promise, it is crucial to consider their potential off-target effects. Some inhibitors, like ethyl 3,4-dihydroxybenzoate (EDHB), have been shown to chelate iron, which could lead to cellular iron deficiency.[18] Others, such as pyridine-2,4-dicarboxylate, may have off-target effects on other 2-oxoglutarate-dependent dioxygenases.[19] The development of more selective inhibitors, like diethyl pythiDC, which shows a lower affinity for free iron, is a key area of research.[2]

To date, no clinical trials are specifically targeting collagen prolyl hydroxylases for the treatment of cancer. However, several inhibitors of HIF prolyl hydroxylases (PHD inhibitors) are in clinical trials for the treatment of anemia associated with chronic kidney disease. Given the overlapping mechanisms and potential for off-target effects, the findings from these trials will be informative for the future clinical development of CPH inhibitors in oncology.

Conclusion and Future Directions

Inhibition of collagen prolyl hydroxylases represents a compelling strategy in cancer therapy. By disrupting the integrity of the tumor microenvironment and modulating key signaling pathways, CPH inhibitors have demonstrated significant anti-tumor efficacy in preclinical models. The wealth of data on the overexpression of P4HA1 and P4HA2 across numerous cancer types further underscores their importance as therapeutic targets.

Future research should focus on:

-

Developing more potent and selective CPH inhibitors: This will be crucial to minimize off-target effects and improve the therapeutic window.

-

Elucidating the context-dependent roles of CPH isoforms: A deeper understanding of the specific functions of P4HA1, P4HA2, and P4HA3 in different cancer types will enable more targeted therapeutic approaches.

-

Investigating combination therapies: CPH inhibitors may synergize with other anti-cancer agents, such as chemotherapy and immunotherapy, by improving drug delivery and modulating the immune microenvironment.

-

Initiating clinical trials: The promising preclinical data warrants the translation of CPH inhibitors into the clinical setting to evaluate their safety and efficacy in cancer patients.

The continued exploration of collagen prolyl hydroxylase inhibitors holds the potential to yield novel and effective treatments that target the critical interplay between cancer cells and their microenvironment, ultimately improving outcomes for patients with a wide range of malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms [mdpi.com]

- 3. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The Role of P4HA1 in Multiple Cancer Types and its Potential as a Target in Renal Cell Carcinoma [frontiersin.org]

- 6. The Role of P4HA1 in Multiple Cancer Types and its Potential as a Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen modifying enzyme P4HA1 is overexpressed and plays a role in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collagen Prolyl Hydroxylases are Essential for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. icr.ac.uk [icr.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. targetedonc.com [targetedonc.com]

Unveiling the Core: A Technical Guide to the Structural Biology of the Prolyl 4-Hydroxylase Active Site

For Researchers, Scientists, and Drug Development Professionals

Prolyl 4-hydroxylases (P4Hs) are a critical family of enzymes that catalyze the post-translational hydroxylation of proline residues, a modification essential for the structural integrity of collagen and for cellular responses to hypoxia. Their central role in these fundamental biological processes has made them a compelling target for therapeutic intervention in a range of diseases, from fibrosis to cancer and anemia. This in-depth technical guide provides a comprehensive overview of the structural biology of the P4H active site, with a focus on the molecular determinants of its function, to aid in ongoing research and drug development efforts.

Architectural Overview of the Prolyl 4-Hydroxylase Active Site

Prolyl 4-hydroxylases are non-heme iron-containing dioxygenases that belong to the 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily.[1] The catalytic core of P4Hs features a highly conserved double-stranded β-helix (DSBH) fold, often referred to as a jelly-roll motif, which is characteristic of this enzyme family.[1][2] This intricate structure forms a shallow, extended groove that houses the active site.

The active site itself is meticulously organized to coordinate the binding of the ferrous iron (Fe²⁺) cofactor, the co-substrate 2-oxoglutarate, molecular oxygen (O₂), and the proline-containing peptide substrate. The catalytic iron is held in place by a conserved facial triad (B1167595) of two histidine residues and one aspartate residue.[3][4] This coordination leaves three open sites on the iron atom, which are available for the binding of 2-oxoglutarate and molecular oxygen.

Several isoforms of P4H have been identified in humans, broadly categorized into collagen prolyl 4-hydroxylases (C-P4Hs) and hypoxia-inducible factor prolyl 4-hydroxylases (HIF-P4Hs or PHDs), along with a transmembrane isoform (P4H-TM).[5][6] While the overall fold of the catalytic domain is conserved among these isoforms, subtle differences in the active site and surrounding loops contribute to their distinct substrate specificities.[7]

The Catalytic Machinery in Action: Mechanism of Prolyl Hydroxylation

The catalytic cycle of prolyl 4-hydroxylase is a precisely orchestrated sequence of events that results in the stereospecific hydroxylation of a proline residue at the C4 position. The reaction is initiated by the binding of the co-substrates and the peptide substrate to the active site.

The currently accepted mechanism proceeds as follows:

-

Binding of Co-substrates and Substrate: The reaction begins with the binding of Fe²⁺ to the active site, followed by the coordination of 2-oxoglutarate.[8] The peptide substrate, containing the target proline residue within a specific recognition sequence (typically X-Pro-Gly for C-P4Hs), then binds in the active site groove.[8] Finally, molecular oxygen binds to the ferrous iron.

-

Formation of the Ferryl Intermediate: The binding of oxygen triggers the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and carbon dioxide.[9][10] This process generates a highly reactive iron(IV)-oxo species, also known as a ferryl intermediate.[9]

-

Hydrogen Abstraction: The potent ferryl intermediate abstracts a hydrogen atom from the C4 position of the proline residue, generating a proline radical.[9]

-

Hydroxylation and Product Release: A hydroxyl group is then transferred from the iron center to the proline radical, resulting in the formation of 4-hydroxyproline.[9] The hydroxylated peptide, succinate, and water are then released from the active site, regenerating the enzyme for the next catalytic cycle.

Ascorbate (Vitamin C) plays a crucial, albeit non-stoichiometric, role in the catalytic cycle.[10] In "uncoupled" reaction cycles where 2-oxoglutarate is decarboxylated without substrate hydroxylation, the iron can become oxidized to the inactive Fe³⁺ state. Ascorbate acts as a reducing agent to regenerate the active Fe²⁺ form of the enzyme.[10]

Quantitative Insights into P4H Activity

The enzymatic activity of prolyl 4-hydroxylases can be quantified through various kinetic parameters. These values are crucial for comparing the efficiencies of different isoforms, understanding substrate preferences, and evaluating the potency of inhibitors.

Kinetic Parameters of Prolyl 4-Hydroxylase Isoforms

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an indication of the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is often expressed as the kcat/Kₘ ratio.

| Enzyme Isoform | Substrate/Cofactor | Kₘ (µM) | Vₘₐₓ or kcat | Reference(s) |

| Human C-P4H-I | (Pro-Pro-Gly)₁₀ | ~10-100 | - | [11] |

| Human C-P4H-II | (Pro-Pro-Gly)₁₀ | Higher than C-P4H-I | - | [11] |

| Human C-P4H-I | 2-Oxoglutarate | ~10-40 | - | [12] |

| Human C-P4H-II | 2-Oxoglutarate | ~10-40 | - | [12] |

| Human C-P4H-III | 2-Oxoglutarate | ~10-40 | - | [12] |

| Human HIF-P4H-1 | 2-Oxoglutarate | ~5-20 | - | [12] |

| Human HIF-P4H-2 | 2-Oxoglutarate | ~5-20 | - | [12] |

| Human HIF-P4H-3 | 2-Oxoglutarate | ~50-100 | - | [12] |

| Human C-P4H-I | Fe²⁺ | ~5 | - | [12] |

| Human C-P4H-II | Fe²⁺ | ~5 | - | [12] |

| Human C-P4H-III | ~1.25 | - | [12] | |

| Human HIF-P4H-1 | Fe²⁺ | ~1-2 | - | [12] |

| Human HIF-P4H-2 | Fe²⁺ | ~1-2 | - | [12] |

| Human HIF-P4H-3 | Fe²⁺ | ~10 | - | [12] |

| Human C-P4H-I/II/III | Ascorbate | ~100-200 | - | [12] |

| Human HIF-P4H-1/2/3 | Ascorbate | ~50-100 | - | [12] |

| Avian P4H | - | kcat/Kₘ = 3 x 10⁹ M⁻¹s⁻¹ | - | [13] |

Note: The kinetic parameters can vary depending on the specific peptide substrate sequence and length, as well as the experimental conditions.

Inhibition of Prolyl 4-Hydroxylase Activity

The development of P4H inhibitors is a major focus of drug discovery. The inhibitory constant (Kᵢ) is a measure of the potency of an inhibitor. Competitive inhibitors bind to the active site and compete with the substrate.

| Inhibitor | P4H Isoform(s) | Inhibition Type | Kᵢ (µM) | Reference(s) |

| Poly(L-proline) | C-P4H-I | Competitive | 0.02 | [6] |

| Poly(L-proline) | C-P4H-II | Competitive | Much higher than C-P4H-I | [3][7] |

| Pyridine-2,5-dicarboxylate | General P4H | Competitive with 2-OG | 0.8 | [6][9] |

| Pyridine-2,4-dicarboxylate | General P4H | Competitive with 2-OG | 2 | [6][9] |

| N-Oxaloglycine | General P4H | Competitive with 2-OG | - | [14] |

| 2,7,8-Trihydroxyanthraquinone | General P4H | Competitive with 2-OG | - | [15] |

| Roxadustat (FG-4592) | PHD2 | - | IC₅₀ < 1 | [4][16] |

| Daprodustat (GSK1278863) | PHD2 | - | IC₅₀ < 1 | [4][16] |

| Vadadustat | PHD2 | - | IC₅₀ < 1 | [4][16] |

| Molidustat (BAY 85-3924) | PHD2 | - | IC₅₀ < 1 | [4][16] |

Experimental Approaches to Elucidate Active Site Structure and Function

A variety of biophysical and biochemical techniques are employed to investigate the intricacies of the P4H active site.

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography has been instrumental in revealing the three-dimensional architecture of the P4H catalytic domain.

Detailed Methodology:

-

Protein Expression and Purification:

-

The gene encoding the P4H of interest is cloned into an appropriate expression vector (e.g., pVL1392 or pFastBac for insect cells, or pET vectors for E. coli).[1][17]

-

For heterotetrameric C-P4Hs, the α and β subunits are co-expressed.

-

Recombinant protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells or E. coli.[17]

-

Cells are harvested, lysed, and the protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.[17]

-

Protein purity is assessed by SDS-PAGE.

-

-

Crystallization:

-

The purified protein is concentrated to an optimal concentration (e.g., 5-10 mg/mL).

-

Crystallization conditions are screened using techniques such as hanging-drop or sitting-drop vapor diffusion, testing various precipitants, buffers, and additives.

-

Crystals are grown over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

The model is refined against the diffraction data to obtain the final high-resolution structure.

-

Enzyme Kinetics Assays to Probe Catalytic Activity

Enzyme kinetics assays are fundamental for determining the catalytic parameters of P4H and for screening potential inhibitors.

Detailed Methodology (HPLC-based Assay):

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared, typically containing Tris-HCl at a physiological pH (e.g., 7.5).

-

The reaction mixture includes the purified P4H enzyme, the peptide substrate (e.g., a synthetic (Pro-Pro-Gly)n peptide), co-substrates (2-oxoglutarate and FeSO₄), and ascorbate.[18]

-

For inhibitor studies, varying concentrations of the inhibitor are added to the reaction mixture.

-

-

Enzyme Reaction:

-

The reaction is initiated by the addition of one of the components (e.g., the enzyme or the peptide substrate).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is quenched by the addition of an acid (e.g., trichloroacetic acid).

-

-

Product Analysis by HPLC:

-

The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC).

-

The separation of the substrate and the hydroxylated product is achieved using a suitable column and gradient of solvents (e.g., water and acetonitrile (B52724) with trifluoroacetic acid).

-

The amount of product formed is quantified by integrating the peak area from the chromatogram.

-

Kinetic parameters (Kₘ, Vₘₐₓ, kcat, Kᵢ) are determined by fitting the data to the appropriate kinetic models.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Binding Studies

NMR spectroscopy provides valuable insights into the dynamic properties of the P4H active site and the binding of substrates and inhibitors in solution.

Detailed Methodology:

-

Sample Preparation:

-

Isotopically labeled protein (¹⁵N and/or ¹³C) is expressed and purified. This is essential for heteronuclear NMR experiments.

-

The protein is dissolved in a suitable NMR buffer, and the substrate or inhibitor of interest is added.

-

-

NMR Data Acquisition:

-

A series of NMR experiments are performed, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to monitor changes in the chemical environment of backbone amides upon ligand binding.

-

For studying proline residues, which lack a backbone amide proton, specialized techniques like ¹³C-detected CON experiments can be employed.[19]

-

-

Data Analysis:

-

Chemical shift perturbations are analyzed to identify the residues in the active site that are involved in binding.

-

Titration experiments, where the concentration of the ligand is systematically varied, can be used to determine binding affinities (Kₔ).

-

Relaxation experiments can provide information about the dynamics of the active site.

-

Visualizing the Molecular Landscape: Pathways and Workflows

Diagrams are powerful tools for visualizing the complex relationships and processes involved in P4H biology.

Caption: The catalytic cycle of prolyl 4-hydroxylase.

Caption: The HIF signaling pathway under normoxic and hypoxic conditions.

Caption: A general experimental workflow for studying P4H.

Conclusion and Future Directions

The intricate architecture of the prolyl 4-hydroxylase active site is a testament to the elegance of biological catalysis. A deep understanding of its structure, mechanism, and regulation is paramount for the rational design of selective and potent inhibitors. While significant progress has been made, several avenues for future research remain. High-resolution crystal structures of all human P4H isoforms in complex with various substrates and inhibitors are still needed. Furthermore, a more detailed understanding of the allosteric regulation of P4H activity and the interplay between different isoforms will be crucial for developing next-generation therapeutics with improved efficacy and safety profiles. The continued application of cutting-edge structural biology and biochemical techniques will undoubtedly continue to illuminate the fascinating world of prolyl 4-hydroxylases and pave the way for novel therapeutic strategies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. scispace.com [scispace.com]

- 3. Prolyl 4-hydroxylases and their protein disulfide isomerase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the iron- and 2-oxoglutarate-binding sites of human prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the iron‐ and 2‐oxoglutarate‐binding sites of human prolyl 4‐hydroxylase | The EMBO Journal [link.springer.com]

- 9. The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Regulation of Collagen Prolyl Hydroxylase: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the endogenous inhibitors of collagen proline hydroxylase (CPH), also known as prolyl 4-hydroxylase (P4H). CPH is a critical enzyme in collagen biosynthesis, catalyzing the formation of 4-hydroxyproline (B1632879), a modification essential for the stability of the collagen triple helix. Modulation of CPH activity by endogenous molecules represents a key physiological mechanism for controlling collagen production and has significant implications for drug development in fibrosis, cancer, and other diseases characterized by aberrant collagen deposition. This document details the key endogenous inhibitors, their mechanisms of action, quantitative inhibitory data, and relevant experimental protocols.

Overview of Endogenous CPH Inhibition

Collagen prolyl hydroxylase is a member of the Fe(II) and 2-oxoglutarate-dependent dioxygenase family. Its activity is critically dependent on the presence of its co-substrates, 2-oxoglutarate (α-ketoglutarate) and molecular oxygen, as well as the cofactor ascorbate. Endogenous inhibition of CPH primarily occurs through the competitive inhibition by molecules that are structurally similar to 2-oxoglutarate. Several key intermediates of the tricarboxylic acid (TCA) cycle have been identified as such endogenous inhibitors.

Under conditions such as hypoxia or in certain metabolic states like cancer, the accumulation of these TCA cycle intermediates can lead to a significant reduction in CPH activity. This, in turn, results in the production of under-hydroxylated procollagen, which is unstable and prone to degradation, thereby reducing the deposition of mature collagen.

Key Endogenous Inhibitors and Quantitative Data

The primary endogenous inhibitors of CPH are metabolites that act as competitive antagonists of the co-substrate 2-oxoglutarate. These include succinate (B1194679), fumarate (B1241708), citrate, and oxaloacetate. While direct quantitative inhibition data (IC50 or Ki values) for CPH is limited for some of these endogenous molecules, studies on the closely related HIF-prolyl hydroxylases (HIF-P4Hs), which share a similar catalytic mechanism, provide valuable insights. The addition of exogenous succinate has been shown to be sufficient to decrease CPH activity, underscoring its inhibitory role.[1]

| Endogenous Inhibitor | Enzyme Target | Inhibition Constant (Ki) | Notes |

| Fumarate | HIF-P4Hs | 50-80 µM[2] | Competitive inhibitor with respect to 2-oxoglutarate. |

| Succinate | HIF-P4Hs | 350-460 µM[2] | Competitive inhibitor with respect to 2-oxoglutarate. Addition of exogenous succinate decreases C-P4H activity.[1] |

| Oxaloacetate | HIF-P4Hs | 400-1000 µM[2] | Competitive inhibitor. |

| Citrate | HIF-P4H-3 & FIH | 110 µM (for FIH)[2] | An effective inhibitor of FIH, another 2-oxoglutarate-dependent dioxygenase. |

Signaling Pathways of Endogenous CPH Inhibition

The regulation of CPH by endogenous inhibitors is intricately linked to cellular metabolic states, particularly the TCA cycle and oxygen availability. Under hypoxic conditions, the electron transport chain is inhibited, leading to an accumulation of TCA cycle intermediates, including succinate. Similarly, mutations in enzymes such as succinate dehydrogenase (SDH) and fumarate hydratase (FH) in certain cancers lead to the accumulation of succinate and fumarate, respectively.

These accumulated metabolites compete with 2-oxoglutarate for the active site of CPH and other 2-oxoglutarate-dependent dioxygenases, such as HIF-prolyl hydroxylases. Inhibition of HIF-P4Hs leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the hypoxic response. This creates a complex interplay where metabolic shifts directly impact both collagen synthesis and the broader cellular response to hypoxia.

Caption: Metabolic control of CPH and HIF-P4H by TCA cycle intermediates.

Experimental Protocols

Measurement of CPH Activity using the Succinate-Glo™ Hydroxylase Assay

This high-throughput assay quantifies the production of succinate, a co-product of the CPH-catalyzed hydroxylation reaction.

Materials:

-

Human CPH1 enzyme (recombinant)

-

Peptide substrate (e.g., (Pro-Pro-Gly)n)

-

FeSO₄

-

Ascorbate

-

2-oxoglutarate

-

Catalase

-

HEPES buffer (pH 7.4)

-

Succinate-Glo™ Reagent (Promega)

-

96-well or 384-well plates (white, opaque)

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, CPH1 enzyme, peptide substrate, FeSO₄, ascorbate, and catalase.

-

Add the test compound (endogenous inhibitor) at various concentrations to the reaction mixture and incubate on ice.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the Succinate-Glo™ Reagent according to the manufacturer's instructions.

-

Incubate to allow for the conversion of succinate to a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values can be determined by fitting the data to a dose-response curve.

Caption: Succinate-Glo™ assay workflow for CPH inhibition.

Hydroxyproline (B1673980) Colorimetric Assay

This method measures the amount of 4-hydroxyproline produced in the collagen substrate.

Materials:

-

CPH reaction components (as above)

-

Trichloroacetic acid (TCA)

-

Chloramine-T reagent

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

Spectrophotometer

Protocol:

-

Perform the CPH enzymatic reaction as described in section 4.1.

-

Stop the reaction by adding TCA to precipitate the protein.

-

Hydrolyze the precipitated protein in concentrated HCl at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours) to release the amino acids.

-

Neutralize the hydrolysate.

-

Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.

-

Add DMAB reagent and incubate at an elevated temperature (e.g., 60°C) to develop a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

-

Quantify the amount of hydroxyproline by comparing the absorbance to a standard curve of known hydroxyproline concentrations.

-

Calculate the CPH activity based on the amount of hydroxyproline produced.

Caption: Hydroxyproline colorimetric assay workflow.

Conclusion